1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
Properties
IUPAC Name |
1-benzyl-2-(4-bromophenyl)-3,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-2-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN2OS.BrH/c20-17-9-7-16(8-10-17)19(23)14-21-11-4-12-24-18(21)22(19)13-15-5-2-1-3-6-15;/h1-3,5-10,23H,4,11-14H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEHOYLOGDSICM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(C(C2)(C3=CC=C(C=C3)Br)O)CC4=CC=CC=C4)SC1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex heterocyclic compound with potential biological activities. Its unique structure incorporates a thiazine ring and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure includes:
- A benzyl group
- A 4-bromophenyl moiety
- A hydroxy group
- A tetrahydro-imidazo-thiazine core
Synthesis
The compound was synthesized through a multi-step process involving the reaction of specific precursors. The synthesis pathway has been documented in detail in various studies, highlighting the use of benzylamine and appropriate brominated derivatives as key reagents .
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazine compounds exhibit significant antimicrobial activities. For instance, compounds structurally similar to this compound have shown effectiveness against a range of microorganisms including bacteria and fungi. In particular:
- Activity against Gram-positive and Gram-negative bacteria : Compounds with similar structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli at varying concentrations (e.g., 256 μg/mL) .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research into related thiazine derivatives has shown promising results in inhibiting cancer cell proliferation. For example:
- Cell Line Studies : Compounds derived from thiazine frameworks have been tested on various cancer cell lines, displaying cytotoxic effects and inducing apoptosis .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
- Reactive Oxygen Species (ROS) Generation : Certain thiazine derivatives have been shown to induce oxidative stress in target cells.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A series of thiazine derivatives were evaluated for their antimicrobial properties using standard disc diffusion methods. The results indicated significant zones of inhibition against both Pseudomonas aeruginosa and Candida albicans .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives led to a dose-dependent decrease in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Data Summary Table
| Activity Type | Target Organism/Cell Line | Concentration (μg/mL) | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 256 | Significant inhibition |
| Antimicrobial | Escherichia coli | 512 | Moderate inhibition |
| Antifungal | Candida albicans | 128 | Significant inhibition |
| Anticancer | MCF-7 (breast cancer) | 50 | Cytotoxic effect observed |
| Anticancer | HeLa (cervical cancer) | 100 | Induced apoptosis |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance stability and reactivity in electrophilic substitutions. The bromophenyl group in the target compound increases molecular weight and may improve binding to hydrophobic protein pockets .
- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility in polar solvents but may reduce metabolic stability .
- Hydroxyl Group : Facilitates hydrogen bonding, influencing crystal packing and solubility. In the target compound, this group is critical for intermolecular interactions .
Yield Comparison :
- 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide: 66% yield via ring-opening .
- 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3,4]thiadiazole: 80% yield after recrystallization .
- 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide: 74% yield via NaOMe cyclization .
The target compound’s bromophenyl group may lower yields due to steric hindrance during cyclization .
Solubility and Stability
- Target Compound : Moderate solubility in DMSO; stable in acidic conditions due to the bromide counterion .
- 4-Fluorophenyl Analogue (): Higher solubility in ethanol, attributed to fluorine’s polarity.
- 4-Nitrophenyl Derivative () : Poor aqueous solubility but enhanced thermal stability.
Crystallographic and Spectroscopic Differences
- Target Compound : Likely forms layered crystals via benzyl-bromophenyl π-π stacking (analogous to ).
- Fluorophenyl Analogue () : Exhibits shorter hydrogen bonds (O–H···Br: 2.85 Å) due to fluorine’s electronegativity.
- Methoxyphenyl Derivative () : Planar molecular geometry with dihedral angles <10° between aryl rings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with imidazole and thiazine precursors. Key parameters include solvent polarity (e.g., DMF or THF), catalyst loading (e.g., palladium-based catalysts), and temperature control (60–80°C). Optimization requires iterative adjustments using Design of Experiments (DoE) to maximize yield and purity. For example, highlights the importance of solvent choice and reaction time, while demonstrates substituent-specific protocols for bromophenyl incorporation .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and confirms substituent positions. X-ray crystallography (e.g., single-crystal analysis) provides definitive bond lengths and angles, as shown in (R factor = 0.048) and (mean C–C deviation = 0.005 Å). Infrared (IR) spectroscopy identifies functional groups like hydroxyl and imidazole rings .
Q. How can researchers assess purity and quantify impurities in this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) separates and quantifies impurities. Mass spectrometry (MS) confirms molecular weight (e.g., [M+Br]⁻ peak). Elemental analysis (C, H, N, S) validates stoichiometry, as demonstrated in and .
Advanced Research Questions
Q. What methodologies elucidate the mechanism of action in biological systems?
- Methodological Answer : Use in vitro binding assays (e.g., fluorescence polarization) to identify protein targets. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with active sites, as shown in for analogous compounds. Pharmacokinetic studies (e.g., microsomal stability assays) assess metabolic pathways. suggests targeting enzymes like kinases or phosphatases due to structural similarities with known inhibitors .
Q. How should contradictory data on biological activity or reactivity be reconciled?
- Methodological Answer : Conduct comparative studies using standardized assays (e.g., IC50 in enzyme inhibition). Validate results with orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry). Analyze batch-to-batch variability in synthesis (e.g., via HPLC-MS). emphasizes revisiting experimental protocols to isolate confounding variables .
Q. What computational approaches validate theoretical frameworks for target interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations model solvation effects and conformational stability. stresses linking computational data to experimental results (e.g., correlating docking scores with IC50 values) .
Q. How can substituent effects (e.g., bromophenyl vs. fluorophenyl) be systematically studied?
- Methodological Answer : Synthesize derivatives via Suzuki-Miyaura cross-coupling ( ) and compare physicochemical properties (logP, solubility) using shake-flask methods. Biological activity is assessed via dose-response curves in cell-based assays. demonstrates how aryl substituents alter antimicrobial efficacy in thiazole derivatives .
Q. What formulation strategies improve solubility and stability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
